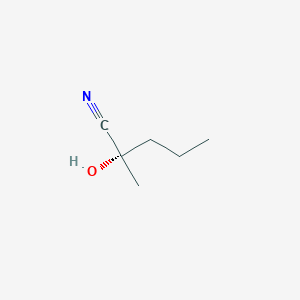
Pentanenitrile, 2-hydroxy-2-methyl-, (2S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-pentanol with a cyanide source under acidic conditions. The reaction proceeds via the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the cyanide ion to form the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction temperatures and pressures are crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of 2-methyl-2-pentanone or 2-methylpentanoic acid.
Reduction: Formation of 2-hydroxy-2-methylpentylamine.
Substitution: Formation of 2-chloro-2-methylpentanenitrile or 2-bromo-2-methylpentanenitrile.
Scientific Research Applications
Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- depends on its specific application. In biological systems, it may interact with enzymes and proteins through hydrogen bonding and hydrophobic interactions. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of various biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylbutanenitrile: Similar structure but with a shorter carbon chain.
2-Hydroxy-2-methylhexanenitrile: Similar structure but with a longer carbon chain.
2-Hydroxy-2-methylpropanenitrile: Similar structure but with an even shorter carbon chain.
Uniqueness
Pentanenitrile, 2-hydroxy-2-methyl-, (2S)- is unique due to its specific carbon chain length and the presence of both a hydroxyl and nitrile group
Properties
CAS No. |
160754-13-2 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-methylpentanenitrile |
InChI |
InChI=1S/C6H11NO/c1-3-4-6(2,8)5-7/h8H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
DOTBWZRLSYDMSC-LURJTMIESA-N |
Isomeric SMILES |
CCC[C@@](C)(C#N)O |
Canonical SMILES |
CCCC(C)(C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


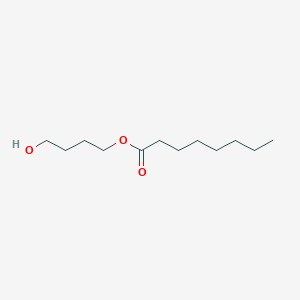
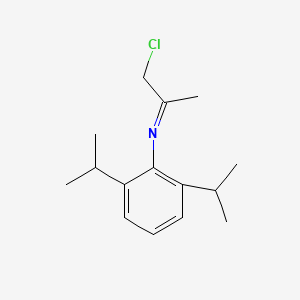

![2-Methylpropyl (2R)-2-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B14260612.png)

![3-Fluoro-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14260617.png)
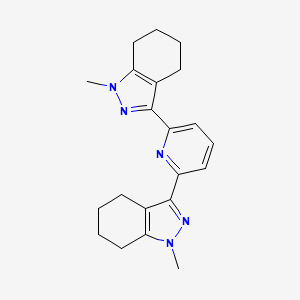
![[(t-Butoxy)diphenylsilyl]lithium](/img/structure/B14260626.png)
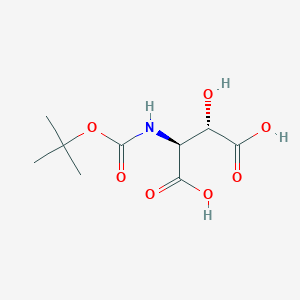
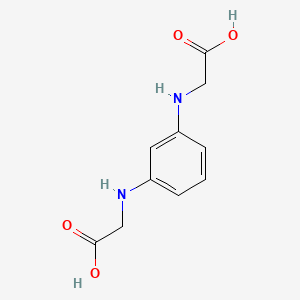
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14260648.png)
![6-{[2-(Trifluoromethyl)phenyl]methoxy}-7H-purin-2-amine](/img/structure/B14260659.png)
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
![Propanoic acid, 3-[(1,1-dimethylethyl)thio]-2-hydroxy-, (2S)-](/img/structure/B14260688.png)
